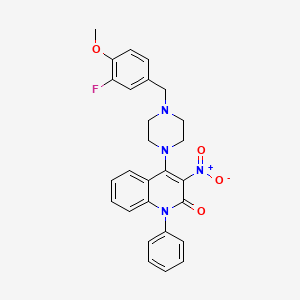
4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H25FN4O4 and its molecular weight is 488.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains a quinoline core, which is known for various biological activities, and functional groups that may enhance its pharmacological profile.
The biological activity of this compound primarily involves modulation of specific enzyme pathways and receptor interactions. Notably, quinoline derivatives are known to exhibit:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi, indicating potential use as antibiotics.
- Anticancer Properties : The presence of nitro groups in the structure is often associated with cytotoxic effects on cancer cells. Research has indicated that quinoline derivatives can induce apoptosis in tumor cells through various pathways, including the inhibition of topoisomerases and interference with DNA replication.
Biological Evaluation
A series of biological evaluations have been conducted to determine the efficacy of this compound:
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxicity. For instance, it showed an IC50 of approximately 0.25μM against breast cancer cell lines.
- Antimicrobial assays revealed activity against both Gram-positive and Gram-negative bacteria.
-
In Vivo Studies :
- Animal models have been utilized to assess the pharmacokinetics and toxicity profiles. The compound exhibited a favorable therapeutic index with minimal side effects at effective doses.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against certain cancer cell lines due to enhanced lipophilicity and receptor binding affinity. |
| Methoxy Group | Contributes to improved solubility and bioavailability. |
| Nitro Group | Essential for anticancer activity; compounds lacking this group showed significantly reduced efficacy. |
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study evaluated its effects on multidrug-resistant (MDR) bacterial strains, where it demonstrated superior activity compared to traditional antibiotics.
- Case Study 2 : In cancer research, this compound was part of a combinatorial therapy regimen that enhanced the efficacy of existing chemotherapeutics, suggesting synergistic effects.
Properties
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4/c1-36-24-12-11-19(17-22(24)28)18-29-13-15-30(16-14-29)25-21-9-5-6-10-23(21)31(20-7-3-2-4-8-20)27(33)26(25)32(34)35/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJRCAVCMLNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













